molecular formula C16H10O2 B3049934 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione CAS No. 22612-93-7

9,10-Dihydro-9,10-ethanoanthracene-11,12-dione

Cat. No. B3049934
CAS RN: 22612-93-7
M. Wt: 234.25 g/mol
InChI Key: QETMKDPWKAPGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dihydro-9,10-ethanoanthracene-11,12-dione , also known by other names such as dibenzobicyclo[2.2.2]octadiene and 1,4-endo-o-Phenylenenaphthalene, 1,2,3,4-tetrahydro- , is a bicyclic organic compound with the molecular formula C₁₆H₁₄ . It exhibits a unique fused-ring structure, which contributes to its interesting properties and potential applications .


Synthesis Analysis

The synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione involves various methods, including cyclization reactions, hydrogenation, and ring-closing reactions. Researchers have explored both chemical and catalytic approaches to obtain this compound. Further studies are needed to optimize synthetic routes and improve yields .


Molecular Structure Analysis

The molecular structure of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione consists of a bicyclic framework. The central ethanoanthracene ring system is fused with two benzene rings. The arrangement of atoms and bond angles within this structure significantly influences its reactivity and stability .


Chemical Reactions Analysis

  • Hydrogenation : The double bonds in the bicyclic system can be selectively reduced to form the dihydro derivative. This reduction process is essential for obtaining 9,10-dihydro-9,10-ethanoanthracene-11,12-dione .
  • Functionalization : Researchers have explored various functional group modifications on the bicyclic core. These reactions can lead to derivatives with altered properties and potential applications .

Physical And Chemical Properties Analysis

  • Color : The color of the compound can vary based on its form (solid, solution, or crystal) .

Scientific Research Applications

Photochemical Applications

9,10-Dihydro-9,10-ethanoanthracene-11,12-dione has been studied for its photochemical applications. Notably, it has been used as a precursor for fluorescent pyrene-dyes. The transformation of a non-luminous precursor of this compound into a highly-fluorescent anthracene derivative has been achieved through photochemical processes, demonstrating significant potential in fluorescence applications (Aotake et al., 2013).

Polymer Modification

This compound is also utilized in the modification of polymers. Derivatives of 9,10-dihydro-9,10-ethanoanthracene have been employed as modifying agents to improve the physical properties of polyesters like poly(ethylene terephthalate). These modifications have led to notable enhancements in properties such as the glass transition temperatures of the polymers (Klanderman & Faber, 1968).

Synthesis of Chiral Ligands

In the field of asymmetric catalysis, derivatives of 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione have been synthesized for use as chiral backbones in various ligands. These ligands are integral to processes like asymmetric allylic alkylation, showcasing the compound's relevance in sophisticated chemical syntheses (Fox et al., 2005).

Mechanism of Action

The specific mechanism of action for 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione depends on its context of use. It may exhibit biological activity, act as a ligand, or participate in host-guest interactions. Further investigations are necessary to elucidate its precise mechanisms .

Future Directions

  • Host-Guest Chemistry : Continue research on host compounds based on the rigid 9,10-dihydro-9,10-ethanoanthracene framework, as they may have practical implications .

properties

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETMKDPWKAPGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330712
Record name NSC299888
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydro-9,10-ethanoanthracene-11,12-dione

CAS RN

22612-93-7
Record name NSC299888
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC299888
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Dihydro-9,10-ethanoanthracene-11,12-dione
Reactant of Route 2
9,10-Dihydro-9,10-ethanoanthracene-11,12-dione
Reactant of Route 3
9,10-Dihydro-9,10-ethanoanthracene-11,12-dione
Reactant of Route 4
9,10-Dihydro-9,10-ethanoanthracene-11,12-dione
Reactant of Route 5
9,10-Dihydro-9,10-ethanoanthracene-11,12-dione
Reactant of Route 6
9,10-Dihydro-9,10-ethanoanthracene-11,12-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.